molecular formula C16H19N3O3S B2541061 Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797613-69-4

Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2541061
CAS RN: 1797613-69-4
M. Wt: 333.41
InChI Key: BYOACIWQJAKEDZ-UHFFFAOYSA-N
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Description

“Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate” is a chemical compound used in scientific research. It exhibits diverse applications, including drug discovery, material synthesis, and biological studies. It is related to the thiazole ring, which has been the subject of much research due to its presence in many biologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including those with a benzo[d]thiazole ring, have been found to exhibit antioxidant activity . This makes them potentially useful in treating diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Analgesic and Anti-inflammatory Properties

Compounds with a thiazole ring have been shown to possess analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This indicates their potential use in the development of new antimicrobial and antifungal agents.

Antiviral Properties

Thiazole compounds have also shown antiviral properties . This suggests their potential application in the development of antiviral drugs.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . This suggests their potential use in the treatment of conditions that benefit from increased urine production, such as hypertension and edema.

Anticonvulsant Activity

Compounds with a thiazole ring have demonstrated anticonvulsant activity . This indicates their potential use in the development of new anticonvulsant drugs.

Neuroprotective Properties

Thiazole derivatives have shown neuroprotective properties . This suggests their potential application in the treatment of neurodegenerative disorders.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This indicates their potential use in the development of new cancer treatments.

properties

IUPAC Name

methyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-16(21)19-6-4-11(5-7-19)9-17-15(20)12-2-3-13-14(8-12)23-10-18-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOACIWQJAKEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

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